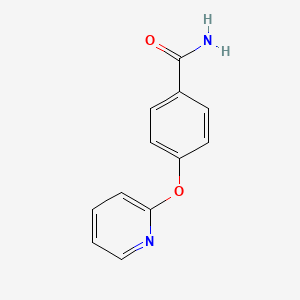

4-(Pyridin-2-yloxy)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2169209-42-9 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-pyridin-2-yloxybenzamide |

InChI |

InChI=1S/C12H10N2O2/c13-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-14-11/h1-8H,(H2,13,15) |

InChI Key |

DYNWUMJRSBBOEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Strategic Synthesis of 4 Pyridin 2 Yloxy Benzamide and Its Analogues

Disconnection and Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-(Pyridin-2-yloxy)benzamide identifies two primary bond disconnections: the amide bond and the pyridinyl-oxy-phenyl ether bond. This leads to two main synthetic pathways. The first involves the formation of the diaryl ether followed by amidation, while the second path entails the initial synthesis of a functionalized benzamide (B126) and subsequent etherification. The more common and often more efficient approach is the former, which is the focus of this analysis.

The primary disconnection of the amide bond leads to 4-(pyridin-2-yloxy)benzoic acid or its activated derivative and ammonia or an ammonia equivalent. A subsequent disconnection of the C-O ether bond in 4-(pyridin-2-yloxy)benzoic acid reveals a functionalized pyridine (B92270), such as a 2-halopyridine, and a functionalized phenyl precursor, like methyl 4-hydroxybenzoate.

Synthesis of Functionalized Pyridine and Phenyl Precursors

The successful synthesis of the target molecule relies on the availability of suitably functionalized starting materials.

Pyridine Precursors: 2-Halopyridines are common precursors for the etherification step. 2-Chloropyridine can be synthesized by the direct chlorination of pyridine or from 2-hydroxypyridine by treatment with phosphoryl chloride. wikipedia.org Industrial production methods also include the reaction of pyridine with chlorine in the gas phase. nih.gov

Phenyl Precursors: The phenyl moiety is typically derived from 4-hydroxybenzoic acid or its ester derivatives. 4-Hydroxybenzamide can be synthesized from 4-hydroxybenzoic acid. chemicalbook.com One method involves the reaction of methyl p-hydroxybenzoate with concentrated ammonia water under high temperature and pressure. google.com Alternatively, 4-hydroxybenzoic acid hydrazide can be prepared from ethyl 4-hydroxybenzoate and hydrazine hydrate, which can then be converted to various derivatives. chemmethod.comchemmethod.com

Etherification Strategies for Pyridin-2-yloxy Moiety Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Two primary catalytic methods are widely employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol (B47542). organic-chemistry.orgwikipedia.orgchem-station.com In the context of synthesizing the target molecule, this would involve the reaction of a 2-halopyridine with 4-hydroxybenzamide or a protected derivative. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize catalytic amounts of copper salts with various ligands to facilitate the reaction under milder conditions.

The Buchwald-Hartwig C-O cross-coupling reaction is a palladium-catalyzed method that has become a powerful tool for the formation of diaryl ethers. wikipedia.org This reaction offers a broader substrate scope and generally proceeds under milder conditions compared to the traditional Ullmann condensation. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the coupling.

| Catalyst System | Precursors | Reaction Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / NIXANTPHOS | 4-pyridylmethyl 2-aryl ethers, Aryl bromides | LiN(SiMe₃)₂, CPME, 60 °C | Good to Excellent | nih.gov |

| Pd₂(dba)₃ / DPPF | Aryl bromides, Sodium aryl oxides | Toluene | Moderate to Good | researchgate.net |

| Copper Powder | 1-iodo-2-nitrobenzene | Solvent-free, heating | Variable | rsc.org |

Amide Bond Formation for the Benzamide Core

The final step in the most common synthetic route is the formation of the amide bond. This is typically achieved by converting the carboxylic acid group of 4-(pyridin-2-yloxy)benzoic acid into a more reactive species that can then react with an amine.

Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures. A more common approach is the use of coupling reagents . A wide variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC), and uronium/aminium salts like HATU. luxembourg-bio.com These reagents activate the carboxylic acid, facilitating its reaction with an amine under mild conditions. luxembourg-bio.com

An alternative method involves the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an amine.

| Coupling Reagent | Reactants | Solvent | Temperature | Reference |

| TiCl₄ | Benzoic acid, Aniline | Pyridine | 85 °C | nih.gov |

| DIC-HOPO | Benzoic acid, Benzylamine | NMP/water | 20 °C | luxembourg-bio.com |

| None (direct) | Benzoic acid, Benzylamine | p-xylene | Reflux | rsc.org |

Advanced Synthetic Methodologies

Modern organic synthesis focuses on the development of highly efficient and selective reactions, often employing catalytic systems and optimized multi-step sequences.

Catalytic Approaches for Coupling Reactions

Both copper and palladium catalysts are central to the synthesis of this compound and its analogues.

Copper-Catalyzed Reactions: The Ullmann-type C-O coupling is a key reaction for forming the diaryl ether bond. The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and can also be adapted for C-O bond formation. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the alcohol or phenol, deprotonation, and reductive elimination to form the ether and regenerate the catalyst. The choice of ligand is critical for the efficiency of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net

| Catalyst | Ligand | Base | Solvent | Application |

| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | N-Arylation of pyrimidin-2-amine |

| Pd₂(dba)₃ | DPPF | NaOtBu | Toluene | Diaryl ether formation |

| CuI | None | K₂CO₃ | DMF | Ullmann coupling of halopyridines |

Process Efficiency and Scalability Considerations

Catalyst System and Reaction Conditions

The classical Ullmann reaction, while foundational, often requires harsh conditions such as high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org These conditions present significant challenges for large-scale production, including high energy consumption, potential for thermal degradation of starting materials and products, and difficulties in removing high-boiling solvents.

Modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. These systems typically employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. The ligand, often a diamine like N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, accelerates the catalytic cycle, allowing the reaction to proceed at lower temperatures and with greater efficiency. wikipedia.orgnih.gov The choice of ligand is critical and must be optimized for the specific substrates to maximize yield and minimize reaction time.

The selection of the base and solvent also plays a crucial role. Inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. The solvent must be capable of solubilizing the reactants and facilitating the reaction, but consideration must also be given to its boiling point, toxicity, and ease of removal and recovery for scalable operations.

| Parameter | Classical Ullmann Conditions | Modern Ligand-Assisted Conditions | Scalability Implication |

| Copper Source | Stoichiometric Copper Powder | Catalytic Cu(I) salts (e.g., CuI) | Reduced metal waste, lower cost, less downstream contamination. |

| Temperature | > 200°C | 80 - 140°C | Lower energy costs, wider reactor material compatibility, fewer side products. |

| Ligand | None | Often required (e.g., diamines) | Added cost, but significantly improves reaction rate and yield. |

| Solvent | High-boiling (e.g., NMP, DMF) | Varies, often lower boiling points possible | Easier and less energy-intensive removal and recovery. |

| Reaction Time | Often > 24 hours | Can be significantly shorter | Increased reactor throughput and operational efficiency. |

This table provides a generalized comparison of classical versus modern Ullmann condensation conditions relevant to the synthesis of diaryl ethers.

Substrate Reactivity and Route Selection

For the synthesis of this compound, two primary Ullmann-type routes are conceivable:

Reaction of 2-halopyridine with 4-hydroxybenzamide.

Reaction of 4-halobenzamide with 2-hydroxypyridine.

The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are more reactive than chlorides. wikipedia.org While aryl iodides offer faster reaction rates, their higher cost and lower atom economy can be a disadvantage on a large scale. Therefore, process optimization often focuses on developing highly active catalytic systems that can efficiently couple the more economical aryl chlorides or bromides. The presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

Downstream Processing and Purification

Scalability is heavily dependent on the ease of product isolation and purification.

Catalyst Removal: A significant advantage of using heterogeneous catalysts, such as copper nanoparticles or metal-organic frameworks (MOFs), is the simplified removal of the catalyst from the reaction mixture through filtration. researchgate.netmdpi.com This allows for catalyst recycling, reducing costs and waste, which is a critical consideration for industrial-scale synthesis. mdpi.com In contrast, homogeneous copper catalysts must be removed through aqueous washes, chelation, or challenging crystallizations, which can complicate the process and lead to product loss.

Solvent Removal: The use of high-boiling solvents can make product isolation energy-intensive. Processes that utilize lower-boiling solvents are generally preferred for scalability.

Purification: While laboratory-scale synthesis often relies on column chromatography for purification, this method is generally not economically viable for large-scale production. mdpi.com Developing a robust process requires designing the reaction conditions to be highly selective, minimizing byproduct formation, and enabling product isolation and purification through crystallization. This approach significantly enhances throughput and reduces solvent waste and production costs.

Rational Molecular Design and Pharmacophore Development for 4 Pyridin 2 Yloxy Benzamide Chemotypes

Ligand-Based Rational Drug Design Methodologies

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown or difficult to obtain. This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For benzamide (B126) derivatives, a primary ligand-based technique is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models.

3D-QSAR studies involve analyzing a series of compounds with known biological activities to build a statistical model that correlates their chemical structures with their inhibitory potency. For instance, in the study of N-methyl-4-(4-pyrazolidinyl) benzamides as Rho-associated kinase-1 (ROCK1) inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. These models provide contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information is invaluable for designing new analogues with enhanced potency.

A typical 3D-QSAR study on benzamide derivatives involves the following steps:

Dataset Selection: A diverse set of benzamide analogues with a wide range of biological activities (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is used to create a mathematical model correlating the variations in the fields with the variations in biological activity.

The predictive power of these models is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, a CoMFA model yielded a q² of 0.774 and an R² of 0.965, indicating a highly predictive and robust model.

| QSAR Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²_pred (External Validation) | Reference |

| CoMFA (Btk Inhibitors) | 0.61 | 0.92 | 0.76 | |

| CoMFA (ROCK1 Inhibitors) | 0.616 | 0.972 | 0.983 | |

| CoMSIA (ROCK1 Inhibitors) | 0.740 | 0.982 | 0.824 | |

| CoMFA (ROCK1 Inhibitors) | 0.774 | 0.965 | 0.703 |

Table 1: Statistical results of various 3D-QSAR models developed for benzamide-based kinase inhibitors.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the target protein is available, typically from X-ray crystallography, structure-based drug design (SBDD) becomes a powerful tool. SBDD allows for the direct visualization of how a ligand binds to its receptor, enabling the rational design of modifications to improve binding affinity and selectivity.

Molecular docking is a key SBDD technique used to predict the preferred orientation of a ligand within a protein's active site and to estimate the strength of the interaction. For benzamide analogues, docking studies have been instrumental in elucidating the binding modes with various kinases. For example, in the development of N-pyridin-2-yl benzamide analogues as glucokinase activators, in silico docking studies were performed to predict the binding interactions of the designed molecules within the allosteric site of the glucokinase protein.

The process often involves:

Preparation of the Receptor: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structures of the benzamide derivatives are generated and their energy is minimized.

Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the active site and scores them based on a force field.

Analysis of Binding Modes: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity.

In the optimization of a 4-aminopyridine (B3432731) benzamide scaffold for TYK2 inhibitors, SBDD was used to guide the introduction of modifications like a 2,6-dichloro-4-cyanophenyl group, which improved potency and selectivity. Docking studies on benzamide analogues targeting the protein FtsZ revealed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. This detailed structural insight is critical for designing next-generation inhibitors with superior properties.

Pharmacophore Modeling and Identification of Essential Structural Elements

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for molecular recognition at a receptor's active site. Pharmacophore models can be generated from either a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

For benzamide chemotypes, pharmacophore modeling helps to distill the essential structural elements required for activity. A study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. Similarly, a model for N-pyridyl and pyrimidine (B1678525) benzamides as KCNQ2/Q3 potassium channel openers identified a pharmacophore with one hydrogen bond donor, one hydrophobic group, and two aromatic rings.

These models serve multiple purposes in drug design:

Virtual Screening: They can be used as 3D queries to search large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new scaffolds.

SAR Interpretation: They provide a 3D framework for understanding the structure-activity relationships within a chemical series.

Molecule Design: They guide the design of new molecules by ensuring that essential interaction features are incorporated.

The essential structural elements for many pyridin-yloxy-benzamide type kinase inhibitors often include:

A pyridine (B92270) ring that can form hydrogen bonds or engage in pi-stacking interactions within the hinge region of the kinase.

An ether linkage that provides the correct orientation and spacing between the pyridine and benzamide moieties.

A central benzamide core that acts as a scaffold.

The amide group , which frequently acts as a hydrogen bond donor and acceptor.

Substituents on the benzamide or pyridine rings that can be modified to enhance potency, selectivity, and pharmacokinetic properties by interacting with specific sub-pockets of the target.

Lead Compound Optimization and Analogue Prioritization

Lead optimization is an iterative process where an initial "hit" or "lead" compound is chemically modified to improve its biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The goal is to develop a preclinical candidate that is both effective and has a suitable profile for further development.

For 4-(pyridin-2-yloxy)benzamide chemotypes, lead optimization strategies are guided by the insights gained from SAR studies, SBDD, and pharmacophore modeling. A key example is the optimization of a 4-aminopyridine benzamide lead (compound 3) into a potent and selective TYK2 inhibitor (compound 37). The initial lead had modest potency and selectivity. Through structure-based design, researchers introduced a (1R,2R)-2-fluorocyclopropylamide modification, which significantly improved TYK2 potency and selectivity over related kinases like JAK1 and JAK2.

| Compound | Modification | TYK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 |

| Lead Compound 3 | Phenylamide | 130 | ~1x | ~1x |

| Optimized Compound 37 | (1R,2R)-2-fluorocyclopropylamide | 4.1 | >240x | >240x |

Table 2: Example of lead optimization for a 4-aminopyridine benzamide scaffold, showing improvement in potency and selectivity. (Data adapted from)

The optimization process involves a cycle of designing new analogues, synthesizing them, and testing them in a cascade of biological assays. Structure-activity relationship (SAR) studies are crucial in this phase. For example, in a series of 4-(pyridin-4-yloxy)benzamide derivatives, it was found that introducing a 5-methylpyridazin-3(2H)-one fragment and modifying the amide with a morpholine (B109124) group were beneficial for enhancing inhibitory activity against cancer cell lines. Analogue prioritization is based on a multi-parameter assessment, balancing potency against other critical factors like metabolic stability, solubility, and potential off-target effects.

Mechanistic Elucidation of Biological Activity for 4 Pyridin 2 Yloxy Benzamide Derivatives

Investigation of Molecular Target Interactions and Downstream Pathways

Research into the mechanism of action of 4-(pyridin-2-yloxy)benzamide derivatives has largely focused on their role as kinase inhibitors. By binding to the ATP-binding pocket or allosteric sites of various kinases, these compounds can modulate their enzymatic activity, thereby interfering with signal transduction pathways that are crucial for cell growth, differentiation, and survival.

Tyrosine kinases are a major class of enzymes that are frequently dysregulated in human diseases. The this compound scaffold has proven to be a versatile template for the design of potent and selective inhibitors of several key tyrosine kinases.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in embryonic development and wound healing. However, aberrant c-Met signaling is strongly associated with the development and progression of numerous cancers. A series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment were designed and synthesized, with many showing effective inhibitory activity against A549, HeLa, and MCF-7 cancer cell lines nih.gov. The most promising compound from this series, compound 40 , exhibited significant activity against these cell lines with IC50 values of 1.03, 1.15, and 2.59 μM, respectively nih.gov. Further investigation into the mechanism of action of compound 40 focused on its c-Met kinase activity nih.gov.

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|

| Compound 40 | 1.03 | 1.15 | 2.59 |

The Abelson murine leukemia (Abl) tyrosine kinase is a non-receptor tyrosine kinase that is involved in cell differentiation, adhesion, and stress responses. The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML). A series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives, which are structurally related to the this compound scaffold, were designed as c-Abl inhibitors. In particular, compound 9a from this series demonstrated significant inhibitory activity against c-Abl nih.gov. This finding highlights the potential of the broader pyridinyl-benzamide scaffold in targeting the Abl kinase.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPKs are a subfamily that is activated by inflammatory cytokines and environmental stress. The compound 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, a derivative of the core scaffold, has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14 or p38α). Furthermore, a kinase selectivity panel for the related compound GW788388 revealed that it inhibits p38α with a half-maximal inhibitory concentration (IC50) of 7.28 µM chemicalprobes.org. In a separate study, a series of novel benzimidazole (B57391) derivatives containing a pyridyl moiety were synthesized and screened as p38 MAP kinase inhibitors. One of the effective compounds, 5i , which features a 4-chlorophenoxy substitution on the pyridyl ring, demonstrated inhibition of p38α with an IC50 of 17μM researchgate.net.

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| GW788388 | p38α | 7.28 |

| Compound 5i | p38α | 17 |

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, and its dysregulation can lead to fibrosis and cancer. A key component of this pathway is the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5). The compound GW788388 , a potent and selective inhibitor of ALK5, belongs to the broader class of pyridinyl-benzamide derivatives. In a cell-free assay, GW788388 was found to inhibit ALK5 with an IC50 of 18 nM medchemexpress.comselleckchem.comapexbt.com. In cellular assays, it demonstrated anti-TGF-β activity with an IC50 of 93 nM medchemexpress.comselleckchem.com.

| Compound | Assay Type | Target Kinase | IC50 (nM) |

|---|---|---|---|

| GW788388 | Cell-free | ALK5 | 18 |

| Cellular | 93 |

To understand the broader therapeutic potential and potential off-target effects of this compound derivatives, it is crucial to analyze their activity against a panel of different kinases. The compound GW788388 has been shown to be a potent and selective inhibitor of ALK5 medchemexpress.comapexbt.com. In addition to its primary target, it also inhibits the TGF-β type II receptor and the activin type II receptor (ActRII) medchemexpress.comselleckchem.comapexbt.com. Importantly, it does not inhibit the bone morphogenic protein (BMP) type II receptor medchemexpress.comselleckchem.comnih.govresearchgate.net. An in vitro kinase panel revealed that at a concentration of 10 µM, GW788388 only significantly inhibited p38α (with an IC50 of 7.28 µM) out of a panel that included P70S6K, AMPK, CHK1, CSK, JNK1, LCK, MKK1, MSK1, MAPK2, PDK1, PhosK, PKA, PKC A, SGK, p38α, and p38β chemicalprobes.org. This demonstrates a notable degree of selectivity for the TGF-β receptor family and p38α.

| Compound | Inhibited Kinases | Non-Inhibited Kinases (selected) |

|---|---|---|

| GW788388 | ALK5 (IC50 = 18 nM), TGF-β type II receptor, Activin type II receptor, p38α (IC50 = 7.28 µM) | BMP type II receptor, P70S6K, AMPK, JNK1, LCK, PKA |

G-Protein Coupled Receptor (GPCR) Allosteric Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in signal transduction. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can result in either an enhancement (positive allosteric modulation, PAM) or a reduction (negative allosteric modulation, NAM) of the receptor's response to the native agonist. This mechanism offers the potential for greater subtype selectivity and a more nuanced "fine-tuning" of receptor activity compared to traditional orthosteric ligands.

The metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) is a Class C GPCR that is activated by the neurotransmitter glutamate. It is primarily involved in modulating neuronal excitability and synaptic plasticity. Negative allosteric modulators (NAMs) of mGlu5 have been investigated for their therapeutic potential in a variety of central nervous system disorders. These modulators bind to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, which is topographically distinct from the glutamate-binding site located in the extracellular Venus Flytrap Domain. While numerous scaffolds have been identified as mGlu5 NAMs, including the prototypical MPEP (2-Methyl-6-(phenylethynyl)-pyridine), specific research detailing the activity of this compound derivatives as mGlu5 negative allosteric modulators is not extensively documented in the current scientific literature.

Other Enzyme Inhibition Profiles (e.g., Topoisomerase II, Histone Deacetylase)

Histone Deacetylase (HDAC) Inhibition

A significant area of research for benzamide (B126) derivatives involves the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDACs can result in histone hyperacetylation, reactivation of tumor suppressor gene expression, and subsequent anti-cancer effects such as cell cycle arrest and apoptosis.

The benzamide derivative Mocetinostat (MGCD0103), which incorporates a related structural motif, is an isotype-selective HDAC inhibitor. It demonstrates potent inhibitory activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, at submicromolar concentrations. The benzamide group in these inhibitors is thought to play a crucial role by binding to a zinc ion located in the catalytic active site of the HDAC enzyme.

Table 1: In Vitro HDAC Inhibition Profile of Mocetinostat (MGCD0103)

| Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC1 | 170 |

| HDAC2 | 230 |

| HDAC3 | 710 |

| HDAC11 | <1000 |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of Mocetinostat against various histone deacetylase enzymes, indicating its potent and selective activity.

Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme that plays a critical role in managing DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for processes like DNA replication and chromosome segregation. Topoisomerase II inhibitors, often referred to as "poisons," stabilize the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death. While various chemical classes, such as anthracyclines (e.g., Doxorubicin) and podophyllotoxin (B1678966) derivatives (e.g., Etoposide), are well-characterized Topoisomerase II inhibitors, there is limited specific research identifying this compound derivatives as inhibitors of this enzyme.

Antimicrobial and Antibiofilm Mechanistic Studies

The antimicrobial potential of compounds containing pyridine (B92270) and benzamide moieties has been explored. The mechanisms of antimicrobial action are diverse and can include disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA replication. Biofilms, which are structured communities of microbial cells encased in a self-produced extracellular matrix, present a significant challenge due to their increased resistance to conventional antimicrobial agents. Antibiofilm strategies may involve inhibiting initial cell attachment, disrupting the biofilm matrix, or interfering with cell-to-cell communication systems like quorum sensing.

While related heterocyclic scaffolds have shown antimicrobial and antibiofilm activity, dedicated mechanistic studies on the this compound framework are not widely available in the literature.

Cellular Pathway Interrogation

Cell Cycle Progression Analysis

The interrogation of cellular pathways has revealed that certain benzamide derivatives can significantly impact cell cycle progression. The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a key strategy in cancer therapy.

Studies on N-substituted benzamides have shown that these compounds can induce a cell cycle block, specifically in the G2/M phase. This arrest prevents cells from entering mitosis and ultimately halts their proliferation. Research on the HDAC inhibitor Mocetinostat (MGCD0103), a complex benzamide derivative, confirms that it blocks cancer cell proliferation by inducing cell-cycle arrest. This effect is closely linked to its HDAC-inhibiting activity, which leads to the increased expression of proteins like p21(cip/waf1), a well-known cell cycle inhibitor. Interestingly, the induction of the G2/M block by some benzamides has been shown to occur independently of p53, a critical tumor suppressor protein that often mediates cell cycle arrest.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. Many anticancer agents exert their function by inducing apoptosis. Benzamide derivatives have been shown to activate apoptotic cascades through the mitochondrial (intrinsic) pathway.

Mechanistic studies have demonstrated that treatment with N-substituted benzamides can lead to the disruption of the mitochondrial transmembrane potential. This event is a critical step in the intrinsic pathway, triggering the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. The activation of caspase-9 subsequently leads to the activation of executioner caspases, such as caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. This pathway appears to be a downstream event following the G2/M cell cycle block induced by these compounds. The HDAC inhibitor Mocetinostat has also been confirmed to induce apoptosis in various cancer cell lines.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mocetinostat (MGCD0103) |

| MPEP (2-Methyl-6-(phenylethynyl)-pyridine) |

| Doxorubicin |

| Etoposide |

Cellular Proliferation Inhibition Mechanisms

The antiproliferative activity of this compound derivatives is primarily attributed to their function as kinase inhibitors, a class of targeted therapeutic agents that interfere with the signaling pathways governing cell growth and division. A significant body of research indicates that these compounds exert their effects through multiple mechanisms, chief among them being the inhibition of specific protein kinases and the subsequent induction of apoptosis (programmed cell death).

A key molecular target for pyridin-yloxy-benzamide scaffolds is the c-Met proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. nih.govnih.gov Dysregulation of the c-Met signaling pathway is a known driver in the development and progression of various cancers. nih.govnih.govbpsbioscience.com Derivatives of 4-(pyridin-4-yloxy)benzamide have demonstrated potent inhibitory activity against the c-Met kinase. researchgate.net This inhibition is achieved by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site, thereby blocking the downstream signaling cascade that promotes tumor cell growth and survival. The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The inhibition of critical kinases like c-Met disrupts the delicate balance of pro-survival and pro-apoptotic signals within the cell, ultimately leading to the activation of the apoptotic cascade. One of the key indicators of apoptosis is the disruption of the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like BAX. Research on other pyridine-containing heterocyclic compounds has shown that they can induce apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of BAX, thereby shifting the cellular balance in favor of cell death. This alteration in the Bcl-2/BAX ratio is a common mechanism through which anticancer agents trigger apoptosis.

Furthermore, the antiproliferative effects of some pyridine-based compounds have been linked to cell cycle arrest. For instance, certain imidazo[4,5-b]pyridine derivatives have been shown to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that interferes with mitotic progression. nih.gov

The following table summarizes the inhibitory activity of a representative 4-(pyridin-4-yloxy)benzamide derivative against various cancer cell lines, highlighting its potent antiproliferative effects.

| Compound | Cell Line | IC50 (µM) | Target Kinase |

| Compound 40 | A549 (Lung Carcinoma) | 1.03 | c-Met |

| Compound 40 | HeLa (Cervical Cancer) | 1.15 | c-Met |

| Compound 40 | MCF-7 (Breast Cancer) | 2.59 | c-Met |

Data compiled from studies on 4-(pyridin-4-yloxy)benzamide derivatives. researchgate.net

High-Throughput Screening and Assay Development for Activity Profiling

The discovery and optimization of biologically active compounds such as this compound derivatives heavily rely on robust high-throughput screening (HTS) and sophisticated assay development. These methodologies allow for the rapid and efficient evaluation of large compound libraries to identify promising lead candidates and to characterize their biological activity profiles. Given that the primary mechanism of action for many this compound derivatives is kinase inhibition, HTS campaigns and assay development are typically centered around measuring the modulation of kinase activity.

The process of activity profiling for these compounds generally involves a tiered screening approach, starting with a primary screen of a large, diverse chemical library against a specific kinase target, followed by secondary assays to confirm hits, determine potency and selectivity, and elucidate the mechanism of action.

Biochemical Assays form the cornerstone of primary HTS for kinase inhibitors. These assays directly measure the enzymatic activity of the target kinase in a purified, cell-free system. Common biochemical assay formats include:

Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled substrates or inhibitors upon binding to the kinase. It is a homogeneous assay format well-suited for HTS.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are highly sensitive and robust for HTS. They typically involve a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. Inhibition of the kinase disrupts the FRET signal.

Luminescence-Based Assays: These assays, such as the Kinase-Glo® MAX assay, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. bpsbioscience.com A decrease in luminescence indicates higher kinase activity, and potent inhibitors will result in a stronger luminescent signal.

Cell-Based Assays are crucial for secondary screening and lead optimization as they provide a more physiologically relevant context by evaluating the activity of compounds in a cellular environment. These assays can measure downstream effects of kinase inhibition, such as changes in cell proliferation, apoptosis, or the phosphorylation of specific cellular proteins. Western blotting and enzyme-linked immunosorbent assays (ELISAs) are often employed to quantify the phosphorylation status of target proteins within the cell.

The development of a successful HTS campaign requires careful optimization of assay conditions, including enzyme and substrate concentrations, incubation times, and buffer components, to ensure a robust and reproducible assay with a suitable signal window for identifying inhibitors.

The following table provides a hypothetical example of data that could be generated from a primary HTS campaign to identify inhibitors of a target kinase from a library of this compound derivatives.

| Compound ID | % Inhibition at 10 µM | IC50 (µM) | Assay Format |

| POB-001 | 95 | 0.5 | TR-FRET |

| POB-002 | 45 | >10 | TR-FRET |

| POB-003 | 88 | 1.2 | TR-FRET |

| POB-004 | 99 | 0.2 | TR-FRET |

| POB-005 | 15 | >10 | TR-FRET |

This is a representative data table and does not reflect actual experimental results.

Structure Activity Relationship Sar Analysis of 4 Pyridin 2 Yloxy Benzamide Chemotypes

Influence of Pyridine (B92270) Ring Substitutions on Biological Potency and Selectivity

In a study of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the substitution pattern on the pyridine ring was found to be a key determinant of their fungicidal and insecticidal activities. While not a direct analog of 4-(pyridin-2-yloxy)benzamide, this study provides valuable insights into the role of pyridine ring substitutions. For instance, the presence of dichloro-substituents on the pyridine ring was a common feature in the synthesized compounds with notable biological activity. mdpi.comnih.gov This suggests that electron-withdrawing groups on the pyridine ring can be beneficial for certain biological activities. The precise positioning of these substituents is also crucial, as it dictates the interaction with specific residues in the binding pocket of the target protein.

Further research focusing specifically on the this compound scaffold is necessary to delineate a more precise SAR for pyridine ring substitutions. Systematic exploration of a variety of substituents at different positions of the pyridine ring would be required to build a comprehensive understanding. Such studies would involve synthesizing analogs with electron-donating groups (e.g., methyl, methoxy), electron-withdrawing groups (e.g., chloro, fluoro, nitro), and hydrogen bond donors/acceptors. The resulting data would be instrumental in developing more potent and selective compounds.

Impact of Benzamide (B126) Moiety Modifications on Target Binding

Modifications to the benzamide portion of the this compound scaffold have been shown to have a profound impact on biological activity. This part of the molecule is often involved in crucial hydrogen bonding interactions with the target protein.

A study on a series of 4-(pyridin-4-yloxy)benzamide derivatives, which are structural isomers of the titular compound, revealed important SAR insights regarding the amide group. The research, focused on developing inhibitors for the c-Met kinase, demonstrated that modification of the amide with a morpholine (B109124) group was beneficial for enhancing the inhibitory activity. nih.gov This suggests that replacing the primary amide with a cyclic secondary amine can lead to improved potency, potentially by establishing favorable interactions within the binding site or by altering the physicochemical properties of the compound.

The following table summarizes the impact of selected benzamide moiety modifications on the biological activity of 4-(pyridin-4-yloxy)benzamide derivatives against various cancer cell lines.

| Compound ID | Benzamide Moiety Modification | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

| 40 | Morpholine amide | 1.03 | 1.15 | 2.59 |

| Golvatinib | (Reference Compound) | >10 | >10 | >10 |

Data sourced from a study on 4-(pyridin-4-yloxy)benzamide derivatives. nih.gov

These findings underscore the importance of the benzamide moiety as a key site for modification to optimize the biological activity of this chemotype. Further exploration of a diverse range of substituents on the amide nitrogen, including various aliphatic and aromatic amines, would be valuable for developing a more comprehensive SAR.

Role of Linker and Bridging Groups in Molecular Recognition

The ether linker in the this compound scaffold plays a critical role in orienting the pyridine and benzamide moieties in the correct conformation for optimal binding to the target. The length, flexibility, and chemical nature of this linker can significantly influence the compound's activity.

In the aforementioned study of 4-(pyridin-4-yloxy)benzamide derivatives, the introduction of a 5-methylpyridazin-3(2H)-one fragment attached to a "5-atom linker" was found to be advantageous for their inhibitory activity against cancer cell lines. nih.gov While the linker in this compound is a simple ether oxygen, this finding highlights the principle that the nature and length of the bridging group are critical for biological potency. The "5-atom linker" in the studied compounds provided an optimal distance and geometry for the terminal heterocyclic ring to interact with its sub-pocket in the c-Met kinase active site.

The rigidity of the ether linker in this compound, due to the sp2 hybridization of the adjacent carbon atoms, restricts the conformational freedom of the molecule. This pre-organization can be entropically favorable for binding if the resulting conformation matches the binding site. However, modifications to this linker, such as introducing more flexible alkyl chains or more rigid cyclic structures, could be explored to fine-tune the orientation of the two aromatic rings and potentially improve binding affinity.

Stereochemical Implications in Activity and Binding

Stereochemistry can play a pivotal role in the biological activity of drug molecules, as stereoisomers can exhibit different pharmacological and toxicological properties. malariaworld.orgunimi.itresearchgate.net This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with the enantiomers or diastereomers of a chiral compound.

For the this compound scaffold, the introduction of chiral centers can lead to stereoisomers with potentially distinct biological activities. For instance, if a substituent introduced on the pyridine ring, the benzamide moiety, or the linker creates a stereocenter, the resulting enantiomers may display different potencies and selectivities. One enantiomer might fit perfectly into the binding site of a target protein, leading to a strong therapeutic effect, while the other enantiomer might have a weaker interaction or even interact with off-target proteins, potentially causing side effects.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be invaluable in drug discovery for predicting the activity of novel compounds, guiding lead optimization, and providing insights into the mechanism of action.

While a specific QSAR model for this compound was not identified in the searched literature, studies on related structures demonstrate the utility of this approach. For example, a 3D-QSAR study was conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models that revealed favorable and unfavorable substitutions for chemical group modifications.

A hypothetical QSAR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of this compound analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized this compound analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Computational Chemistry and Advanced Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(Pyridin-2-yloxy)benzamide, docking simulations are employed to forecast its binding mode and affinity to various protein targets.

Docking studies are crucial for visualizing how this compound fits into the binding site of a protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in studies of similar benzamide (B126) derivatives, molecular docking has been used to identify critical amino acid residues that form hydrogen bonds with the amide group or engage in hydrophobic interactions with the aromatic rings. The pyridinyl moiety and the benzamide scaffold are key components that are often observed to form significant interactions within the active sites of various enzymes. The oxygen atom of the ether linkage and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond acceptors, while the aromatic systems can participate in π-π stacking and hydrophobic interactions.

A hypothetical docking of this compound into a kinase binding site, for example, might reveal hydrogen bonding between the amide NH and a backbone carbonyl of a hinge region residue, a common binding motif for kinase inhibitors. The pyridine nitrogen could also form a hydrogen bond with a nearby donor residue. The phenyl ring and the pyridine ring would likely be situated in hydrophobic pockets, interacting with nonpolar residues.

Table 1: Potential Interacting Residues of this compound in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond | Amide NH | Hinge Region Backbone |

| Hydrogen Bond | Pyridine Nitrogen | Ser, Thr, Lys |

| Hydrophobic | Phenyl Ring | Leu, Val, Ile, Ala |

| Hydrophobic | Pyridine Ring | Phe, Tyr, Trp |

| π-π Stacking | Aromatic Rings | Phe, Tyr, Trp |

Prediction of Binding Affinities and Conformational Dynamics

Beyond identifying binding modes, docking programs can estimate the binding affinity of a ligand for its target, typically expressed as a docking score or binding energy. These scores are calculated based on the intermolecular forces between the ligand and the protein. Lower binding energy values generally indicate a more stable ligand-protein complex. For analogous compounds, docking studies have shown binding energies ranging from -7.9 to -9.8 kcal/mol, suggesting strong interactions with their respective targets nih.gov.

It is also important to consider the conformational dynamics of the ligand. The flexibility of the ether linkage in this compound allows for multiple conformations, and docking algorithms can explore these to find the most favorable binding pose. The planarity of the benzamide and pyridine fragments can be a key feature in fitting into specific binding sites scispace.com.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to observe its behavior over time. These simulations can assess the stability of the binding pose predicted by docking and explore the conformational landscape of both the ligand and the protein.

In Silico Pharmacokinetic Property Prediction (excluding direct physical properties and safety)

The success of a drug candidate is highly dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). In silico tools can predict these properties for this compound, providing valuable insights early in the drug discovery process.

ADME prediction models can estimate parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. For instance, based on its chemical structure, this compound would likely be predicted to have good oral bioavailability. Various computational models are available to predict these properties based on the molecule's structural features. For example, the pKCSM program and SwissADME server are widely used for these predictions jonuns.comuomustansiriyah.edu.iq. Such predictions for benzamide derivatives have indicated good absorption and solubility profiles researchgate.net.

Table 2: Predicted In Silico ADME Properties for a Hypothetical Benzamide Derivative

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

Virtual Screening for Novel Scaffolds and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is identified as a hit compound, its scaffold can be used as a starting point for virtual screening to find analogs with improved properties.

In a typical virtual screening workflow, a database of compounds would be docked into the binding site of the target protein. The top-scoring compounds would then be selected for further investigation. This approach allows for the rapid exploration of chemical space and the identification of novel scaffolds.

Furthermore, the structural information obtained from docking and MD simulations of this compound can guide lead optimization efforts. criver.com By understanding the key interactions, medicinal chemists can design modifications to the molecule to enhance its potency, selectivity, and pharmacokinetic properties. For example, if a particular hydrophobic pocket is not fully occupied by the ligand, adding a suitable substituent to the phenyl or pyridine ring could lead to improved binding affinity. Structure-based design, informed by these computational methods, is a powerful strategy for developing more effective drug candidates. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(Pyridin-2-yloxy)benzamide and its derivatives?

The synthesis typically involves a multi-step approach:

- Coupling Reaction : Reacting a pyridine derivative (e.g., 2-hydroxypyridine) with a benzoyl chloride intermediate under basic conditions (e.g., K₂CO₃) to form the ether linkage .

- Amidation : Introducing the benzamide group via reaction with an appropriate amine or acyl chloride .

- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) are used to isolate the product . Key intermediates and conditions are validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly the pyridinyloxy and benzamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection .

Q. What in vitro assays are commonly used to evaluate the antitumor potential of this compound derivatives?

- MTT Assay : To measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition Assays : Testing inhibition of kinases (e.g., CHK1) or epigenetic targets (e.g., HDACs) using fluorescence-based protocols .

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess pro-apoptotic activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives during amidation?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) or copper-based systems for coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .

- Temperature Control : Gradual heating (60–80°C) to minimize side reactions like hydrolysis .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 2 hours) while maintaining yield .

Q. How can researchers address discrepancies in biological activity data for this compound across different studies?

- Purity Validation : Re-evaluate compound purity via HPLC and elemental analysis to rule out batch variability .

- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and enzyme isoforms (e.g., HDAC1 vs. HDAC6) .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific effects .

Q. What strategies are effective in designing this compound analogs to enhance selectivity for HDAC isoforms?

- Structural Modifications :

- Introduce bulky substituents (e.g., trifluoromethyl) to exploit hydrophobic pockets in HDAC1 .

- Replace the pyridinyloxy group with a thienyl moiety to alter binding kinetics .

Q. How can computational methods be integrated into the development of this compound-based inhibitors?

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with inhibitory activity .

- Molecular Dynamics Simulations : Analyze ligand-receptor stability over timeframes >100 ns .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 5) .

Q. What mechanistic insights can crystallography provide for this compound-target interactions?

- X-ray Crystallography : Resolve ligand-bound structures (e.g., with CHK1 or HDACs) to identify hydrogen bonds and π-π stacking interactions .

- SHELX Refinement : Employ SHELXL for high-resolution structure refinement, particularly for twinned crystals .

Data Contradiction Analysis

Q. Why do some studies report potent HDAC inhibition by this compound derivatives, while others observe weak activity?

- Experimental Design Variability : Differences in assay pH (acidic vs. basic conditions) can alter ionization states of the benzamide group, affecting binding .

- Cell Permeability : Lipophilicity adjustments (e.g., adding methyl groups) may improve membrane penetration in cellular assays but not in cell-free systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.